molecular formula C14H19BrN2O4 B8126149 (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester

Cat. No.: B8126149
M. Wt: 359.22 g/mol
InChI Key: SJLPULRPDVENIQ-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester is an organic compound that features a bromine atom, a nitro group, and a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 5-nitrobenzyl alcohol, followed by the protection of the hydroxyl group with a tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient and consistent production, as well as the implementation of sustainable practices to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its structural features make it a versatile compound in both synthetic and research contexts.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-5-16(13(18)21-14(2,3)4)9-10-8-11(17(19)20)6-7-12(10)15/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLPULRPDVENIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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